ETHYL 2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-(3-furylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family
Preparation Methods
The synthesis of ETHYL 2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, followed by further functionalization to introduce the furan and phenyl groups . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Chemical Reactions Analysis
Ethyl 2-(3-furylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex thiazolopyrimidine derivatives.
Mechanism of Action
The mechanism of action of ETHYL 2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets. The thiazolopyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to the observed biological effects, such as antibacterial or anticancer activities .
Comparison with Similar Compounds
Ethyl 2-(3-furylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Ethyl (2E)-2-(2-furylmethylene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a nitrophenyl group instead of a phenyl group, which can alter its chemical reactivity and biological activity.
Ethyl (2E)-2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of a thienyl group instead of a phenyl group can enhance its electronic properties and potentially its activity in certain applications.
Properties
Molecular Formula |
C21H18N2O4S |
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Molecular Weight |
394.4g/mol |
IUPAC Name |
ethyl (2E)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H18N2O4S/c1-3-27-20(25)17-13(2)22-21-23(18(17)15-7-5-4-6-8-15)19(24)16(28-21)11-14-9-10-26-12-14/h4-12,18H,3H2,1-2H3/b16-11+ |
InChI Key |
LUKOBPIERIPFTH-LFIBNONCSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=COC=C4)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=COC=C4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=COC=C4)S2)C |
Origin of Product |
United States |
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